N-(4-methoxy-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
N-(4-Methoxy-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a triazolopyrazine derivative featuring a bicyclic core fused with a 1,2,3-triazole and a dihydropyrazine ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, such as HIV protease inhibitors and dipeptidyl peptidase IV (DPP-4) antagonists . The compound’s substituents—a 4-methoxy-2-methylphenyl group at the carboxamide position and a methyl group at the pyrazine C6 position—impart unique physicochemical and pharmacological properties.
Triazolopyrazines are typically synthesized via tandem cycloadditions or multicomponent reactions. For example, Ugi–Huisgen tandem reactions enable efficient construction of the 4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one framework . Copper-catalyzed [3+2] cycloadditions followed by intramolecular coupling are also employed for related triazoloquinoxalines .
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-8-6-10(23-3)4-5-11(8)17-14(21)12-13-15(22)16-9(2)7-20(13)19-18-12/h4-7H,1-3H3,(H,16,22)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTDLFNJZIJPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(4-methoxy-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound that has been found to have significant biological activityIt is known that triazole derivatives, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors. In particular, some triazolo pyridine derivatives have been found to inhibit c-Met kinase, which plays a crucial role in cellular growth, survival, and angiogenesis.
Mode of Action
It is known that triazole derivatives can interact with their targets in various ways, leading to changes in cellular processes. For instance, some triazolo pyridine derivatives have been found to inhibit c-Met kinase, thereby disrupting the signaling pathways that promote cell growth and survival.
Biochemical Pathways
It is known that triazole derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with triazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects.
Biological Activity
N-(4-methoxy-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antibacterial properties and other relevant pharmacological effects based on diverse research studies.
Chemical Structure
The compound belongs to the triazolo[1,5-a]pyrazine class, which is known for a variety of biological activities. Its structure can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrazine exhibit significant antibacterial properties. For instance, a related study synthesized various triazolo derivatives and evaluated their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to N-(4-methoxy-2-methylphenyl)-6-methyl-4-oxo demonstrated moderate to good antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Table 1: Antibacterial Activity of Triazolo Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound 2e | Staphylococcus aureus | 32 |
| Compound 2e | Escherichia coli | 16 |
| N-(4-methoxy...) | TBD | TBD |
The antibacterial mechanism of triazolo derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The compounds may exert their effects by disrupting the bacterial cell membrane and inhibiting these key enzymes, leading to bacterial cell death .
Additional Biological Activities
Beyond antibacterial properties, triazolo derivatives have been reported to possess various other biological activities:
- Antifungal : Some derivatives have shown antifungal activity against common pathogens.
- Antidiabetic : Certain triazole compounds are recognized for their potential in managing diabetes by acting on glucagon-like peptide-1 (GLP-1) pathways.
- Anticonvulsant : Research indicates some compounds may exhibit anticonvulsant effects, making them candidates for further investigation in neurological disorders.
Case Studies
A notable case study involved the evaluation of a series of triazolo derivatives where researchers found that modifications at specific positions significantly enhanced their antibacterial activity. For example, substituents that increased lipophilicity improved cell permeability and thus the effectiveness of the compounds against bacterial strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Triazolopyrazine Derivatives
Key Observations:
- Chlorine or furan substituents in analogs may enhance target engagement or metabolic stability .
- Scaffold Differences: Thieno-fused triazolopyrimidines exhibit higher anticancer activity than quinazoline-fused systems, suggesting the pyrazine core in the target compound may offer distinct selectivity .
- Synthetic Routes: The target compound’s synthesis likely parallels Ugi–Huisgen protocols , whereas triazoloquinoxalines require copper-catalyzed cascades .
Therapeutic Potential
- Anticancer Activity: Thieno-fused triazolopyrimidines show moderate growth inhibition (GP ~80–100%) in renal and ovarian cancer lines, suggesting the target compound’s pyrazine core warrants similar testing .
Q & A
(Basic) What are the critical reaction conditions and key steps for synthesizing this compound, and how are yields optimized?
Methodological Answer:
The synthesis typically involves cyclization of a hydrazine derivative with a keto-ester precursor under reflux in ethanol or DMF. Key steps include:
- Step 1: Formation of the triazolo-pyrazine core via hydrazine hydrate condensation at 80–100°C .
- Step 2: Amide coupling using carbodiimide catalysts (e.g., DCC) with the 4-methoxy-2-methylphenyl substituent .
- Optimization: Reaction yields (>70%) are achieved by controlling solvent polarity, temperature gradients, and catalyst loading (e.g., 0.1–0.3 equiv. of benzyltributylammonium bromide) .
Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track reaction progress .
(Advanced) How can researchers resolve contradictions in yield data during synthesis?
Methodological Answer:
Discrepancies in yields (e.g., 50% vs. 75%) often arise from:
- Impurity in precursors: Purify starting materials via recrystallization or column chromatography .
- Solvent effects: Switch from ethanol to DMF to enhance solubility of intermediates .
- Catalyst efficiency: Screen alternative catalysts (e.g., HBTU vs. DCC) for amide coupling .
Validation: Replicate reactions under controlled conditions (N₂ atmosphere, exact stoichiometry) and validate purity via HPLC (C18 column, acetonitrile/water gradient) .
(Basic) What spectroscopic and chromatographic techniques confirm the compound’s structure and purity?
Methodological Answer:
- 1H/13C NMR: Confirm substituent integration (e.g., methoxy protons at δ 3.8 ppm, methyl groups at δ 2.1–2.3 ppm) and triazolo-pyrazine core signals .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- HPLC: Assess purity (>95%) using a reverse-phase column (UV detection at 254 nm) .
Data Table:
| Technique | Key Peaks/Results | Reference |
|---|---|---|
| 1H NMR | δ 3.8 (s, OCH₃), δ 6.7–7.2 (Ar-H) | |
| IR | 1705 cm⁻¹ (C=O) | |
| HPLC | Retention time: 8.2 min |
(Advanced) What methodologies are used to study its biological interactions, such as enzyme inhibition?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model binding to targets like 14-α-demethylase (PDB: 3LD6). Parameters include grid size (20×20×20 Å) and Lamarckian genetic algorithms .
- Enzyme Assays: Measure IC₅₀ via fluorescence-based assays (e.g., CYP450 inhibition) with substrate turnover monitored at λex/λem = 340/460 nm .
- SAR Studies: Modify substituents (e.g., methoxy to ethoxy) and correlate changes with activity using multivariate regression .
(Basic) How is reaction purity monitored, and what impurities are commonly observed?
Methodological Answer:
- TLC Monitoring: Spotting aliquots on silica gel plates (Rf = 0.5 for product; visualize under UV or iodine vapor) .
- Common Impurities:
- Unreacted hydrazine: Appears as lower Rf spot (~0.3).
- By-products: Oxidized triazolo derivatives (resolved via column chromatography with 5% MeOH in DCM) .
(Advanced) What experimental designs are recommended for in vivo pharmacokinetic studies?
Methodological Answer:
- Dosing Regimens: Administer via oral gavage (10 mg/kg) or IV (2 mg/kg) in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h post-dose .
- Analytical Method: Quantify compound and metabolites via LC-MS/MS (MRM transitions m/z 356→212 for parent ion) .
- Data Analysis: Calculate AUC, Cmax, and t½ using non-compartmental models (Phoenix WinNonlin®) .
(Advanced) How can crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (solvent: DCM/hexane). Resolve space group (e.g., P2₁/c) and confirm dihedral angles between triazolo and pyrazine rings .
- Validation: Compare experimental bond lengths (e.g., C-N = 1.34 Å) with DFT-optimized structures (B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
